molecular formula C22H35BrO B14720877 alpha-(Bromomethyl)-p-cyclohexylbenzyl octyl ether CAS No. 21270-15-5

alpha-(Bromomethyl)-p-cyclohexylbenzyl octyl ether

Cat. No.: B14720877
CAS No.: 21270-15-5
M. Wt: 395.4 g/mol
InChI Key: AGOPOGYONHCVPM-UHFFFAOYSA-N
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Description

Alpha-(Bromomethyl)-p-cyclohexylbenzyl octyl ether is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Bromomethyl)-p-cyclohexylbenzyl octyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with an alkyl halide. For this compound, the reaction would involve the following steps:

    Formation of the Alkoxide Ion: The octanol is deprotonated using a strong base such as sodium hydride (NaH) to form the octoxide ion.

    Nucleophilic Substitution: The octoxide ion then reacts with alpha-(Bromomethyl)-p-cyclohexylbenzyl bromide in an S_N2 reaction to form the desired ether.

Industrial Production Methods

Industrial production of ethers like this compound typically involves large-scale Williamson ether synthesis. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Bromomethyl)-p-cyclohexylbenzyl octyl ether can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The ether can be oxidized under specific conditions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN_3), potassium cyanide (KCN), and thiols (RSH).

    Oxidation: Reagents such as potassium permanganate (KMnO

Properties

CAS No.

21270-15-5

Molecular Formula

C22H35BrO

Molecular Weight

395.4 g/mol

IUPAC Name

1-(2-bromo-1-octoxyethyl)-4-cyclohexylbenzene

InChI

InChI=1S/C22H35BrO/c1-2-3-4-5-6-10-17-24-22(18-23)21-15-13-20(14-16-21)19-11-8-7-9-12-19/h13-16,19,22H,2-12,17-18H2,1H3

InChI Key

AGOPOGYONHCVPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(CBr)C1=CC=C(C=C1)C2CCCCC2

Origin of Product

United States

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